molecular formula C12H14N2O2S B11451687 N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B11451687
M. Wt: 250.32 g/mol
InChI Key: ZFVWGKCSPGJASC-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and a carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the Carboxamide Group: The carboxamide group is usually introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are often used for hydrogenation.

    Substitution: Reagents like halogens, organolithium, or Grignard reagents can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methylpropyl)-2-{[2-(thiophen-2-yl)ethyl]amino}acetamide
  • Substituted benzamide derivatives

Uniqueness

N-(2-methylpropyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of a thiophene ring, an oxazole ring, and a carboxamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

N-(2-methylpropyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H14N2O2S/c1-8(2)7-13-12(15)9-6-10(16-14-9)11-4-3-5-17-11/h3-6,8H,7H2,1-2H3,(H,13,15)

InChI Key

ZFVWGKCSPGJASC-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1=NOC(=C1)C2=CC=CS2

Origin of Product

United States

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